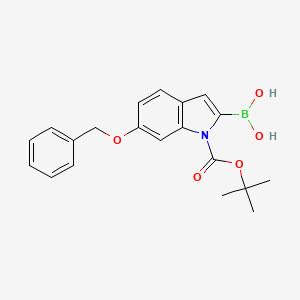

6-苄氧基-1-BOC-吲哚-2-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

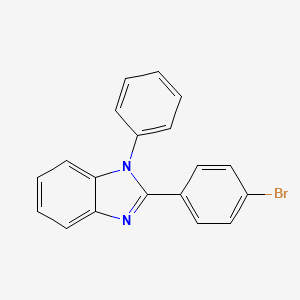

6-Benzyloxy-1-BOC-indole-2-boronic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related boronic acid compounds and their applications in organic synthesis and drug development. Boronic acids are known for their unique reactivity, which makes them valuable in the synthesis of various organic molecules, including drugs .

Synthesis Analysis

The synthesis of boronic acid derivatives can be achieved through various methods. For instance, boronic acids have been used to catalyze a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids, demonstrating their role in facilitating complex organic reactions . Additionally, the direct benzylation of indole 2-boronic acid has been efficiently achieved using palladium catalysis, which could be relevant to the synthesis of 6-Benzyloxy-1-BOC-indole-2-boronic acid .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity. For example, the structure of a benzaldehyde/boron trifluoride adduct has been determined by X-ray crystallography, showing the importance of the orientation of the boron-containing group in these complexes . This structural information is essential for understanding the reactivity of boronic acid derivatives, including 6-Benzyloxy-1-BOC-indole-2-boronic acid.

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They are known for their role in Suzuki–Miyaura cross-coupling reactions, as demonstrated in the synthesis of indolin-2-ones . Furthermore, boronic acids can act as catalysts, enabling the transformation of hydroxy groups into various functional groups under mild conditions . These reactions highlight the versatility of boronic acids in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The intercalation of benzoxaborolate anions in layered double hydroxides suggests that boronic acids can interact with inorganic matrices, which could be relevant for drug formulation . The dynamic covalent reactivity of boronic acids, as well as their ability to form H-bonded complexes, is also significant for their physical properties and their potential applications in materials science and supramolecular chemistry .

科学研究应用

有机合成中的催化苯基化反应

6-苄氧基-1-BOC-吲哚-2-硼酸被用于催化苯基化反应。Kearney等人(2010年)证明了使用钯催化剂可以有效地实现对吲哚-2-硼酸的直接苯基化。这种方法的优点在于不需要强碱或有毒试剂,并且高效地产生芳基(吲哚基)甲烷 (Kearney, Landry-BayleAdrienne, & Gomez, 2010)。

三组分反应的加速

Das等人(2017年)的研究中,硼酸被用于加速涉及吲哚、硫醇和乙醛酸的三组分反应。这个过程通过硼酸催化,高效地合成了α-硫代取代吲哚-3-乙酸 (Das, Watanabe, Morimoto, & Ohshima, 2017)。

取代吲哚衍生物的合成

Bao(2006年)报道了硼酸在吲哚与苯硼酸的铃木偶联中的应用。这种方法产率高,不受杂环氮保护的影响,展示了硼酸在有机合成中的多功能性 (Bao, 2006)。

安全和危害

6-Benzyloxy-1-BOC-indole-2-boronic acid is harmful if swallowed . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with proteins .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds . This allows them to modulate the activity of their targets in a dynamic manner.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound could potentially be involved in the modification of biochemical pathways through the formation of new carbon-carbon bonds.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (36721 g/mol) and its crystalline powder form, suggest that it may have certain pharmacokinetic characteristics . For instance, its relatively low molecular weight might facilitate absorption and distribution within the body.

Result of Action

The compound’s potential involvement in suzuki-miyaura coupling reactions suggests that it could play a role in the synthesis of complex organic compounds .

Action Environment

The compound is known to be harmful if swallowed, and it may cause respiratory irritation, serious eye irritation, and skin irritation . This suggests that its action and efficacy could be influenced by factors such as the route of administration and the presence of protective measures.

属性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylmethoxyindol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-17-12-16(26-13-14-7-5-4-6-8-14)10-9-15(17)11-18(22)21(24)25/h4-12,24-25H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGONSJPAZMVGTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OCC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624590 |

Source

|

| Record name | [6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyloxy-1-BOC-indole-2-boronic acid | |

CAS RN |

850568-66-0 |

Source

|

| Record name | [6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)